Osthenone
Overview
Description
It is isolated from the plant Murraya exotica and exhibits a range of biological activities, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Osthenone can be synthesized through several methods, including the condensation of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 7-methoxy-8-formylcoumarin with acetone in the presence of a base, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Murraya exotica. The plant material is subjected to solvent extraction, followed by purification processes like chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Osthenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Osthenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antiproliferative activity against cancer cell lines.
Medicine: Investigated for potential therapeutic uses due to its biological activities.
Industry: Utilized in the development of natural product libraries for high-throughput screening
Mechanism of Action
The mechanism of action of Osthenone involves its interaction with various molecular targets and pathways. It is known to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key signaling molecules involved in cell growth and survival.
Comparison with Similar Compounds
Osthenone is unique among coumarins due to its specific structure and biological activities. Similar compounds include:
- Isomurralonginol acetate
- Murralongin
- 2’E-3’-formaldehydylosthole
- Toddalosin
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s unique antiproliferative activity against cancer cell lines sets it apart from these similar compounds .
Biological Activity
Osthenone, a coumarin derivative isolated from the plant Murraya exotica, has garnered significant attention in the scientific community due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and comparative effectiveness against various cancer cell lines.
Overview of this compound
This compound is characterized by its unique chemical structure, which contributes to its biological properties. It is primarily studied for its antiproliferative effects against cancer cells, making it a candidate for further therapeutic development. The compound can be synthesized through various methods, including the condensation of 7-methoxy-8-formylcoumarin with acetone under basic conditions.
The biological activity of this compound is primarily attributed to its ability to inhibit cancer cell proliferation. Research indicates that this compound induces apoptosis and causes cell cycle arrest in cancer cells. The specific molecular targets and pathways involved are still under investigation; however, it is believed that this compound interacts with critical signaling molecules that regulate cell growth and survival.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Cytotoxicity Against Cancer Cell Lines
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
- T24 Bladder Cancer Cells : In vitro studies showed that this compound reduced the viability of T24 bladder cancer cells in a dose-dependent manner. The compound was effective at concentrations as low as 10 µg/mL, with IC50 values indicating significant potency compared to other tested compounds .
- HeLa Cervical Cancer Cells : Similar antiproliferative effects were observed in HeLa cells, where this compound induced apoptosis and inhibited cell growth effectively at varying concentrations .
- Comparative Studies : When compared with other coumarins such as clausarin and murralongin, this compound exhibited superior cytotoxicity against T24 cells, establishing it as a potent candidate for further research .
Comparative Analysis with Similar Compounds
This compound's unique structure sets it apart from other coumarins. The following table highlights the differences in biological activity among similar compounds:
Compound | Structure Features | Antiproliferative Activity |
---|---|---|
This compound | 1,1-dimethylallyl groups | High |
Clausarin | Lacks isopentenyl groups | Moderate |
Murralongin | Similar coumarin structure | Low |
Properties
IUPAC Name |
7-methoxy-8-[(E)-3-oxobut-1-enyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)3-6-11-12(17-2)7-4-10-5-8-13(16)18-14(10)11/h3-8H,1-2H3/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVAKUIMOKUQL-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of osthenone and similar coumarins contribute to their antiproliferative activity against cancer cells?
A1: The research article [] highlights that the presence of 1,1-dimethylallyl and isopentenyl groups plays a crucial role in the antiproliferative activity of this compound and other tested coumarins. Specifically, pyrano- and furanocoumarins, which are derived from simple isopentenylated coumarins and possess these structural features, exhibited stronger activity against cancer cell lines compared to normal human cell lines. While the exact mechanism of action is not fully elucidated in this study, the presence and position of these groups likely influence the interaction of these compounds with their biological targets, contributing to their antiproliferative effects.
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